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Methyl (2-chloro-5-methoxyphenyl)carbamate

Cat. No.: B7976527
M. Wt: 215.63 g/mol
InChI Key: KJOPNLSFUHIKBF-UHFFFAOYSA-N
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Description

Contextualization within Carbamate (B1207046) Chemistry

The carbamate functional group, characterized by an ester and an amide linkage (-NHCOO-), is a cornerstone of modern organic and medicinal chemistry. nih.gov Carbamates are recognized for their chemical stability, which is attributed to the resonance between the nitrogen lone pair and the carbonyl group. nih.gov This stability makes them suitable as protecting groups for amines in complex synthetic pathways and as structural components in a wide array of biologically active molecules. nih.govwikipedia.org

The carbamate moiety is a bioisostere of the amide bond, meaning it can mimic the spatial and electronic properties of a peptide linkage while often conferring improved metabolic stability. nih.gov This characteristic has led to the extensive use of carbamates in drug design, where they can enhance a molecule's ability to permeate cell membranes and interact with biological targets. nih.govnih.gov Furthermore, the versatility of the carbamate group allows for diverse substitutions on both the nitrogen and oxygen atoms, enabling fine-tuning of a compound's physicochemical and pharmacological properties. nih.gov

Significance of Halogenated and Methoxylated Aromatic Carbamates in Chemical Sciences

The presence of halogen and methoxy (B1213986) substituents on the aromatic ring of a carbamate significantly influences its chemical and biological properties. Halogen atoms, such as the chlorine atom in Methyl (2-chloro-5-methoxyphenyl)carbamate, are known to modulate a molecule's lipophilicity, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile in a biological system. The electron-withdrawing nature of chlorine can also impact the reactivity of the aromatic ring and the acidity of the carbamate N-H proton.

The methoxy group (-OCH3) is an electron-donating group that can influence the electronic environment of the aromatic ring and participate in hydrogen bonding interactions, which is often crucial for molecular recognition at biological targets. The strategic placement of methoxy groups on aromatic rings is a common tactic in medicinal chemistry to enhance binding affinity and selectivity for specific enzymes or receptors. The combination of both halogen and methoxy groups on a phenyl carbamate creates a unique electronic and steric profile that can be exploited in the design of novel bioactive compounds.

Overview of Current Research Landscape Pertaining to the Compound and its Analogs

Direct and extensive academic research specifically focused on this compound is not widely published. However, its structural components and related analogs appear in patent literature and as intermediates in the synthesis of more complex molecules, suggesting its utility in applied chemical research.

The synthesis of phenyl carbamates can be achieved through several established methods. A common route involves the reaction of the corresponding aniline (B41778) with a chloroformate, or the reaction of an isocyanate with an alcohol. For instance, 2-chloro-5-methoxyphenyl isocyanate, a likely precursor to the title compound, would react with methanol (B129727) to yield this compound. The synthesis of related isocyanates, such as 2-chloro-5-nitrophenyl isocyanate, has been documented and typically involves the phosgenation of the corresponding aniline. google.com

Research on analogous structures further highlights the potential applications of this class of compounds. For example, patents describe the synthesis of related molecules like p-(2-{5-chloro-2-methoxybenzamido}ethyl)-benzene sulfonamide, which involves the use of methyl-5-chloro-2-methoxybenzoate, a compound structurally related to the title carbamate. google.com Additionally, other complex carbamates containing the 5-chloro-2-methoxyphenyl moiety have been synthesized, indicating the value of this substituted aromatic scaffold in building larger, potentially bioactive molecules. nih.govsigmaaldrich.com The study of analogs like 2,2,2-trifluoroethyl N-(5-chloro-2-methoxyphenyl)carbamate also points to research into how different ester groups on the carbamate function affect molecular properties. americanelements.com

The research landscape suggests that this compound is likely valued as a synthetic intermediate rather than an end-product with direct, widely studied applications. Its utility lies in providing a pre-functionalized aromatic ring with a reactive carbamate handle for the construction of more elaborate chemical entities for screening in drug discovery and agrochemical research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10ClNO3 B7976527 Methyl (2-chloro-5-methoxyphenyl)carbamate

Properties

IUPAC Name

methyl N-(2-chloro-5-methoxyphenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3/c1-13-6-3-4-7(10)8(5-6)11-9(12)14-2/h3-5H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJOPNLSFUHIKBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Cl)NC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Mechanisms and Chemical Transformations of Methyl 2 Chloro 5 Methoxyphenyl Carbamate

Mechanistic Investigations of Carbamate (B1207046) Formation Pathways

The synthesis of N-aryl carbamates, such as Methyl (2-chloro-5-methoxyphenyl)carbamate, can be achieved through several established synthetic routes. A primary and widely utilized method involves the reaction of an alcohol or phenol (B47542) with an isocyanate. In the context of this specific compound, the formation would typically involve the reaction of 2-chloro-5-methoxyphenol (B96188) with methyl isocyanate.

The generally accepted mechanism for this reaction is the nucleophilic addition of the phenolic hydroxyl group to the electrophilic carbon atom of the isocyanate.

Reaction Scheme: 2-chloro-5-methoxyphenol + Methyl Isocyanate → this compound

Alternative formation pathways avoid the direct use of potentially hazardous isocyanates. One such method involves the reaction of the corresponding phenol with a chloroformate, such as methyl chloroformate, in the presence of a base. cabidigitallibrary.org Another approach is the reaction of an alcohol or phenol with sodium cyanate (B1221674) and an acid, like silica (B1680970) sulfuric acid, which generates isocyanic acid in situ. arkat-usa.org The alcohol or phenol then adds to the isocyanic acid to form the primary carbamate, which can be subsequently N-alkylated if desired. arkat-usa.org

The choice of synthetic route can be influenced by factors such as the availability of starting materials, desired purity, and scalability of the reaction.

Aromatic Reactivity and Regioselectivity Studies (e.g., Acylation on Methoxyphenyl Carbamates)

The aromatic ring of this compound is subject to electrophilic aromatic substitution reactions, with the regiochemical outcome dictated by the directing effects of the three substituents: the chloro group, the methoxy (B1213986) group, and the methylcarbamate group.

Methoxy Group (-OCH₃): A strongly activating, ortho, para-directing group due to its resonance electron-donating effect.

Chloro Group (-Cl): A deactivating, ortho, para-directing group. It withdraws electron density inductively but can donate via resonance.

Carbamate Group (-O-CO-NHCH₃): This group is generally considered activating and ortho, para-directing.

The combined influence of these groups determines the position of electrophilic attack. For a Friedel-Crafts acylation, a common electrophilic aromatic substitution, the electrophile will preferentially add to the positions most activated by the substituents. msu.edu

Considering the structure of this compound:

The position ortho to the methoxy group (C-6) is activated.

The position ortho to the carbamate and meta to the chloro group (C-3) is also activated.

The position para to the chloro group (C-4) is activated by the methoxy group.

The precise outcome of an acylation reaction would depend on the specific reaction conditions and the steric hindrance around the potential sites of reaction. msu.edunih.gov The powerful activating effect of the methoxy group often dominates, directing the incoming electrophile to its ortho or para positions. However, the carbamate group is also a known directing group in its own right, often utilized for directed ortho-metalation reactions (see Section 3.5).

Table 1: Summary of Substituent Effects on Electrophilic Aromatic Substitution

Substituent Position on Ring Electronic Effect Directing Influence
-O-CO-NHCH₃ C-1 Activating (Resonance) ortho, para
-Cl C-2 Deactivating (Inductive) ortho, para

Hydrolytic Degradation Mechanisms of Carbamates

Carbamates are susceptible to hydrolysis, particularly under basic or acidic conditions, yielding the parent phenol, an amine, and carbon dioxide. The mechanism of hydrolysis for N-substituted aryl carbamates can vary. nih.gov

Under basic conditions, the hydrolysis of N-monosubstituted carbamates, such as this compound, often proceeds through an E1cb (Elimination Unimolecular conjugate Base) type mechanism. acs.orgnih.gov This pathway involves the initial deprotonation of the carbamate nitrogen by a base, forming a conjugate base. This intermediate then eliminates the aryloxy group to form an isocyanate (in this case, methyl isocyanate), which is subsequently hydrolyzed to methylamine (B109427) and carbon dioxide. acs.orgnih.gov

E1cb Hydrolysis Mechanism:

Deprotonation: The base removes the proton from the carbamate nitrogen.

Elimination: The resulting anion eliminates the 2-chloro-5-methoxyphenoxide leaving group, forming methyl isocyanate.

Hydrolysis of Isocyanate: The methyl isocyanate is rapidly attacked by water or hydroxide (B78521) to yield methylamine and CO₂.

In contrast, N,N-disubstituted carbamates, which lack a proton on the nitrogen, typically hydrolyze through a BAc2 (Base-catalyzed, Acyl-cleavage, bimolecular) mechanism, involving direct nucleophilic attack of hydroxide on the carbonyl carbon. nih.gov The rate of hydrolysis can be influenced by the electronic nature of the substituents on the aromatic ring. acs.org

The degradation of carbamates is a key process in their environmental fate and is often initiated by microbial hydrolases that catalyze the cleavage of the ester bond. nih.govcapes.gov.br

Photochemical Transformations and Photodegradation Mechanisms (e.g., Photo-Fries Rearrangement)

Aryl carbamates, like other aryl esters, can undergo photochemical transformations upon exposure to ultraviolet radiation. A principal pathway for this transformation is the Photo-Fries rearrangement. wikipedia.orgtandfonline.com This reaction involves the homolytic cleavage of the aryl-oxygen bond, generating a radical pair within a solvent cage: an aryloxy radical and a carbamoyl (B1232498) radical. barbatti.org

Photo-Fries Rearrangement Mechanism:

Excitation: The molecule absorbs UV light, promoting it to an excited state.

Homolytic Cleavage: The excited molecule undergoes cleavage of the O-C(O) bond, forming a 2-chloro-5-methoxyphenoxy radical and a methylcarbamoyl radical.

Rearrangement and Recombination: These radicals can recombine at the ortho or para positions of the aromatic ring to form hydroxy N-methylbenzamide isomers. tandfonline.comthermofisher.com

Side Products: Radicals that escape the solvent cage can abstract hydrogen atoms from the solvent or other molecules, leading to the formation of the parent phenol (2-chloro-5-methoxyphenol) as a significant byproduct. dtic.mil

For this compound, the Photo-Fries rearrangement would be expected to yield a mixture of 2-hydroxy-N-methylbenzamides and 4-hydroxy-N-methylbenzamides, alongside 2-chloro-5-methoxyphenol. tandfonline.com Theoretical studies suggest that the Photo-Fries rearrangement is controlled by three electronic states: a ππ* state that absorbs the radiation, a pre-dissociative nπ* state, and a πσ* state along which the dissociation occurs. barbatti.org The efficiency of the rearrangement can be low, and it is often accompanied by other degradation processes. wikipedia.org

Table 2: Potential Products of Photo-Fries Rearrangement

Product Type Specific Compound
ortho-Rearrangement Product Methyl (3-hydroxy-4-chloro-6-methoxy)benzamide
para-Rearrangement Product Methyl (5-hydroxy-2-chloro-4-methoxy)benzamide

Anionic Ortho-Fries Rearrangement in O-Carbamate Chemistry

The anionic ortho-Fries rearrangement is a powerful synthetic transformation that converts O-aryl carbamates into valuable ortho-hydroxyaryl amides. thermofisher.comorganic-chemistry.org This reaction proceeds via a directed ortho-metalation (DoM) mechanism, where the carbamate group directs a strong base, typically an organolithium reagent like lithium diisopropylamide (LDA) or sec-butyllithium, to deprotonate the adjacent ortho position on the aromatic ring. rsc.orgresearchgate.netnih.gov

Anionic Ortho-Fries Rearrangement Mechanism:

Directed ortho-Metalation: The carbamate group coordinates to the lithium base, directing deprotonation specifically to an ortho position on the aromatic ring, forming an ortho-lithiated intermediate. For this compound, this would occur at the C-6 position.

1,3-Acyl Migration: The lithiated intermediate undergoes an intramolecular 1,3-O→C acyl migration. The nucleophilic ortho-carbon attacks the electrophilic carbonyl carbon of the carbamate group. researchgate.net

Workup: Aqueous workup protonates the resulting lithium alkoxide to yield the final product, a substituted salicylamide (B354443) (an ortho-hydroxy N-methylbenzamide). organic-chemistry.org

This rearrangement is highly regioselective, providing exclusive ortho substitution, in contrast to the Lewis acid-catalyzed Fries rearrangement which often gives mixtures of ortho and para products. wikipedia.org The reaction is typically performed at low temperatures to control reactivity and prevent side reactions. organic-chemistry.org Rate studies on related systems have shown that the reaction mechanism can be complex, potentially involving monomeric or aggregated forms of the organolithium intermediates. nih.govnih.gov This methodology represents a key strategy for the regioselective functionalization of phenolic systems. acs.org

Theoretical and Computational Chemistry Studies on Methyl 2 Chloro 5 Methoxyphenyl Carbamate

Quantum Chemical Calculations (Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule from first principles. DFT methods are a mainstay in computational chemistry for their balance of accuracy and computational cost, making them ideal for studying molecules of the size and complexity of Methyl (2-chloro-5-methoxyphenyl)carbamate. These calculations can predict a wide range of molecular properties, including geometries, electronic structures, and spectroscopic features.

The first step in a computational study is typically geometry optimization. Using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the molecule's structure is computationally adjusted to find its lowest energy conformation. This process yields precise predictions of bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, the electronic structure can be analyzed. Key to this is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity, kinetic stability, and polarizability. A smaller gap generally implies higher reactivity.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Note: This table is illustrative and not based on published data for the specific compound.)

ParameterAtom 1Atom 2Atom 3Value
Bond LengthC-Cl~1.75 Å
Bond LengthC=O~1.22 Å
Bond AngleO=C-N~125°
Dihedral AngleC-C-N-CVariable

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: This table is illustrative and not based on published data for the specific compound.)

OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
Energy Gap (ΔE)5.3

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to predict the reactive behavior of a molecule. An MEP map displays the electrostatic potential on the electron density surface of the molecule. Different colors represent different potential values: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of intermediate potential. For this compound, one would expect negative potential (red) around the carbonyl oxygen and the chlorine atom, highlighting these as likely sites for electrophilic interaction.

After geometry optimization, a vibrational frequency analysis is performed. This calculation predicts the fundamental vibrational modes of the molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. By comparing the computed frequencies with experimentally obtained spectra, researchers can validate the accuracy of the computational model and make definitive assignments for the observed vibrational bands. Scaling factors are often applied to the calculated frequencies to account for anharmonicity and other systematic errors in the DFT methods.

Table 3: Hypothetical Vibrational Frequencies for Key Functional Groups of this compound (Note: This table is illustrative and not based on published data for the specific compound.)

Vibrational ModeCalculated Frequency (cm⁻¹)Expected Experimental Range (cm⁻¹)
N-H Stretch~34003300-3500
C=O Stretch~17201680-1750
C-O Stretch (Ester)~12501200-1300
C-Cl Stretch~750700-800

From the FMO energies, a suite of global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include:

Ionization Potential (I): The energy required to remove an electron, approximated as I ≈ -E(HOMO).

Electron Affinity (A): The energy released when an electron is added, approximated as A ≈ -E(LUMO).

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating a higher propensity for chemical reactions.

Fukui Functions: These are local reactivity descriptors that indicate which atoms within a molecule are most susceptible to electrophilic, nucleophilic, or radical attack, providing a more detailed picture than MEP maps alone.

Molecular Modeling and Docking Simulations

While quantum chemical calculations describe the intrinsic properties of a single molecule, molecular modeling and docking simulations are used to study how a molecule interacts with its environment, particularly with biological macromolecules like proteins or enzymes.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). The simulation identifies the most stable binding pose and calculates a binding affinity or score, which estimates the strength of the interaction. These simulations are crucial in drug discovery for predicting the potential of a compound to act as an inhibitor or activator of a biological target. The analysis of the docked pose reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. For this compound, the carbamate (B1207046) group could act as a hydrogen bond donor (N-H) and acceptor (C=O), while the phenyl ring and methoxy (B1213986) group could engage in hydrophobic and other non-covalent interactions.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the dynamic evolution of a molecule, providing insights into its conformational flexibility, stability, and interactions with its environment.

For a molecule like this compound, MD simulations can be employed to understand how it behaves in different environments, such as in various solvents or in the presence of biological macromolecules. The simulation would typically involve placing the molecule within a simulated box, often filled with water molecules to mimic physiological conditions. The interactions between all atoms are governed by a set of parameters known as a force field.

A key aspect of analyzing MD simulation results is the study of the Root Mean Square Deviation (RMSD). The RMSD of the atomic positions is monitored throughout the simulation to assess the stability of the molecule's structure. A stable RMSD value over time suggests that the molecule has reached a stable conformational state within the simulation. Analysis of MD simulations for similar chloro-nitrobenzamide derivatives has shown that the stability of a ligand-protein complex can be validated by observing the RMSD, which indicates the stability of the compound in the binding site of a target protein. nih.gov Furthermore, these simulations can highlight the crucial role of water molecules in mediating interactions between a molecule and its binding partners. nih.gov

While specific MD simulation studies on this compound are not widely published, the methodology is a standard approach for evaluating the dynamic stability and interaction patterns of small organic molecules. nih.govmdpi.com

Computational Prediction of Spectroscopic Parameters (e.g., NMR, IR)

Computational quantum chemistry, particularly Density Functional Theory (DFT), is a highly effective method for predicting the spectroscopic properties of molecules. These theoretical calculations can provide valuable support for experimental findings and aid in the interpretation of complex spectra.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated for this compound to help assign the vibrational modes observed in experimental spectra. DFT calculations, often using the B3LYP functional with a basis set such as 6-311G**, can predict the vibrational frequencies and intensities. nih.gov A comparison between the computed and experimental IR spectra can confirm the molecular structure. nih.gov In many cases, the calculated frequencies are scaled by a specific factor to correct for anharmonicity and limitations in the theoretical model, leading to better agreement with experimental data. researchgate.net Potential Energy Distribution (PED) analysis is also commonly used to provide a detailed assignment of each vibrational mode. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is another powerful application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method, typically employed within a DFT framework, is the standard for calculating NMR shielding tensors, which are then converted into chemical shifts. nih.gov Studies on related molecules have shown that chemical shifts can be calculated using the B3LYP method with a 6-311++G(d,p) basis set, often incorporating a solvent model (like the IEFPCM model) to better simulate experimental conditions. nih.gov The correlation between theoretical and experimental chemical shifts is often very high, providing strong evidence for the proposed structure. nih.gov

The table below illustrates how a comparison between experimental and computationally predicted spectroscopic data for a molecule like this compound would be presented. Note: The values presented are hypothetical examples based on typical results for similar organic compounds and are for illustrative purposes only.

Parameter Experimental Value (Hypothetical) Computational Value (Hypothetical) Method/Basis Set (Example)
IR: C=O Stretch (cm⁻¹) 17151740DFT (B3LYP/6-311G)
IR: N-H Stretch (cm⁻¹) 33053350DFT (B3LYP/6-311G)
¹³C NMR: Carbonyl C (ppm) 154.5159.0GIAO (B3LYP/6-311++G(d,p))
¹³C NMR: Methoxy C (ppm) 56.259.1GIAO (B3LYP/6-311++G(d,p))
¹H NMR: N-H Proton (ppm) 8.108.35GIAO (B3LYP/6-311++G(d,p))

Such comparative analyses between experimental and theoretical data are crucial for the unambiguous structural elucidation and characterization of complex organic molecules. nih.govnih.gov

Advanced Analytical Research Methodologies for Characterization and Purity Assessment

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to the structural analysis of Methyl (2-chloro-5-methoxyphenyl)carbamate, offering detailed insights into its atomic composition, connectivity, and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR are used to confirm the identity and structural integrity of this compound by mapping its carbon-hydrogen framework.

¹H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) protons, the methyl ester protons, and the amine proton. The substitution pattern on the benzene (B151609) ring—a chloro group at position 2 and a methoxy group at position 5—creates a specific splitting pattern for the three aromatic protons.

¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule. The chemical shift of each carbon is influenced by its hybridization and the electronegativity of neighboring atoms. Aromatic and alkene carbons typically resonate in the 110-170 ppm range, while sp³ hybridized carbons, such as those in methyl groups, appear at higher fields (0-90 ppm). Carbonyl carbons are characteristically found at the low-field end of the spectrum (160-220 ppm). The chemical shift of a methoxy carbon can be indicative of its position on an aromatic ring; for instance, OMe groups ortho to another substituent often show shifts around 56 ± 1 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃ Predicted values are based on standard chemical shift ranges and substituent effects.

Atom Type Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Notes
Aromatic-H 6.7 - 7.5 - Three distinct signals expected due to substitution pattern.
-NH- 6.5 - 7.5 (broad singlet) - Chemical shift can be variable and concentration-dependent.
Ar-OCH₃ ~3.8 ~56 Typical range for an aromatic methoxy group.
-COOCH₃ ~3.7 ~52 Typical range for a carbamate (B1207046) methyl ester.
C=O (Carbamate) - ~154 Carbonyl carbon in a carbamate environment.
C-Cl (Aromatic) - 120 - 130 Carbon directly attached to chlorine.
C-O (Aromatic) - 150 - 160 Carbon directly attached to the methoxy group.
Aromatic-C - 110 - 140 Ranges for other substituted aromatic carbons.

Mass Spectrometry (HRMS, ESI-MS, LC-MS/MS)

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental formula of a compound and for gaining structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula of this compound (C₉H₁₀ClNO₃). The presence of a chlorine atom results in a characteristic isotopic pattern for the molecular ion ([M]⁺), with two peaks separated by approximately 2 m/z units in a ratio of roughly 3:1, corresponding to the ³⁵Cl and ³⁷Cl isotopes, respectively.

Electrospray Ionization (ESI) is a soft ionization technique often coupled with liquid chromatography (LC-MS) that is well-suited for analyzing moderately polar and thermally labile molecules like carbamates. It typically generates protonated molecules [M+H]⁺ in positive ion mode.

Tandem Mass Spectrometry (LC-MS/MS) involves the selection of a precursor ion (e.g., the [M+H]⁺ ion) and its subsequent fragmentation to produce a spectrum of product ions. This provides detailed structural information and enhances selectivity and sensitivity in complex matrices. The fragmentation of this compound would likely involve characteristic losses of the carbamate and methoxy functionalities.

Table 2: Predicted Mass Spectrometry Data for this compound

Ion/Fragment Formula Calculated Monoisotopic Mass (m/z) Notes
[M(³⁵Cl)]⁺ C₉H₁₀³⁵ClNO₃ 215.030 Molecular ion with ³⁵Cl isotope.
[M(³⁷Cl)]⁺ C₉H₁₀³⁷ClNO₃ 217.027 Molecular ion with ³⁷Cl isotope.
[M+H]⁺ C₉H₁₁³⁵ClNO₃ 216.037 Protonated molecule (precursor for MS/MS).
[M-CH₃O]⁺ C₈H₇³⁵ClNO₂ 184.011 Loss of a methoxy radical.
[M-COOCH₃]⁺ C₈H₇³⁵ClNO 168.021 Loss of the methoxycarbonyl radical.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to display characteristic absorption bands confirming its key structural features.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Bond Vibration Expected Wavenumber (cm⁻¹) Notes
Amine N-H Stretch 3100 - 3500 Typically a single, sharp peak for secondary amines.
Carbamate C=O Stretch 1690 - 1740 Strong absorption, characteristic of the carbamate carbonyl.
Aromatic Ring C=C Stretch 1450 - 1600 Multiple bands expected.
Ether/Ester C-O Stretch 1000 - 1300 Asymmetric and symmetric stretches for Ar-O-CH₃ and O-C=O.
Alkyl Halide C-Cl Stretch 600 - 800 Confirms the presence of the chloro substituent.
Aromatic C-H C-H Stretch 3000 - 3100 Absorption just above 3000 cm⁻¹.
Aliphatic C-H C-H Stretch 2850 - 3000 From the two methyl groups.

X-ray Diffraction (XRD) for Solid-State Structure and Intermolecular Contacts

X-ray Diffraction (XRD) analysis of a single crystal provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This includes exact bond lengths, bond angles, and torsional angles. For this compound, XRD would confirm the planarity of the phenyl ring and the conformation of the carbamate side chain.

Chromatographic Techniques for Separation and Purity

Chromatographic methods are essential for separating this compound from starting materials, by-products, or degradation products, thereby allowing for accurate purity assessment.

High-Performance Liquid Chromatography (HPLC, UPLC, RP-HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier technique for determining the purity of non-volatile organic compounds. Reversed-Phase HPLC (RP-HPLC), where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar, is the most common mode for this type of analysis.

The compound is dissolved in a suitable solvent and injected into the HPLC system. It is then separated from impurities based on its differential partitioning between the stationary and mobile phases. Purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram, typically using a UV detector set to a wavelength where the aromatic ring strongly absorbs (e.g., 254 nm). Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles but uses smaller particles in the column and higher pressures, resulting in faster analysis times and improved resolution. A stability-indicating HPLC method can be developed to separate the active compound from any potential degradation products.

Table 4: Typical RP-HPLC Parameters for Purity Analysis

Parameter Typical Condition Purpose
Column C18 (e.g., 4.6 x 150 mm, 5 µm) Non-polar stationary phase for retention of the analyte.
Mobile Phase Gradient of Acetonitrile and Water Polar mobile phase to elute the compound. A gradient allows for efficient separation of compounds with different polarities.
Flow Rate 1.0 mL/min Standard flow rate for analytical HPLC.
Detection UV at ~254 nm The aromatic ring provides strong UV absorbance for sensitive detection.
Column Temperature 25 - 40 °C Controlled temperature ensures reproducible retention times.
Injection Volume 5 - 20 µL Standard volume for analytical injections.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid, versatile, and cost-effective method for the qualitative analysis of this compound. It is primarily used to assess the purity of a sample, monitor the progress of a reaction, and identify appropriate solvent systems for larger-scale column chromatography.

The principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase and a mobile phase. For carbamates, silica (B1680970) gel is the most common stationary phase due to its polar nature. nih.govreddit.com The compound is spotted onto a silica gel plate, which is then placed in a sealed chamber containing a shallow pool of a solvent mixture, the mobile phase. As the mobile phase ascends the plate via capillary action, it carries the compound with it. The separation is governed by the polarity of the compound relative to the stationary and mobile phases; less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf value), while more polar compounds interact more strongly with the silica gel and have lower Rf values. reddit.com

Visualization of the separated spots for a UV-active compound like this compound is typically achieved under a UV lamp (at 254 nm). For carbamates lacking a strong chromophore, or for enhanced sensitivity, chemical visualization can be employed. A common method involves spraying the plate with an alcoholic potassium hydroxide (B78521) solution, followed by heating, which hydrolyzes the carbamate ester. Subsequent spraying with a visualizing agent, such as Folin-Ciocalteu reagent, reveals the spots, often as distinct colors. ajrconline.org The presence of a single spot with a consistent Rf value indicates a high degree of purity.

Interactive Table 1: Typical TLC Parameters for this compound

ParameterDescriptionDetails
Stationary Phase The solid adsorbent coated on the plate.Silica gel 60 F₂₅₄
Mobile Phase The solvent system that moves up the plate.Dichloromethane : Ethyl Acetate (9:1 v/v)
Visualization Method used to see the separated compound spots.UV light (254 nm) or chemical stain (e.g., Potassium Hydroxide spray followed by Folin-Ciocalteu reagent) ajrconline.org
Rf Value The ratio of the distance traveled by the compound to the distance traveled by the solvent front. A key indicator of identity and purity.~0.4 - 0.6 (value is dependent on exact conditions)

Elemental Analysis for Stoichiometric Consistency

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a pure compound. researchgate.net This analysis provides a crucial check for stoichiometric consistency, verifying that the empirical formula of the synthesized compound matches its theoretical formula, C₉H₁₀ClNO₃. uky.educhemaxon.com The method relies on the complete combustion of a small, precisely weighed sample, after which the resulting combustion gases (CO₂, H₂O, N₂) are quantitatively measured. Chlorine is typically determined by other methods, such as titration or ion chromatography, after combustion and absorption.

The comparison between the experimentally determined elemental percentages and the theoretically calculated values is a powerful indicator of purity. researchgate.net A close agreement, typically within a ±0.4% tolerance, confirms that the sample has the correct elemental composition and is substantially free of impurities that would alter the mass ratios of the elements.

Interactive Table 2: Elemental Analysis Data for this compound (Formula: C₉H₁₀ClNO₃)

ElementTheoretical Mass %Experimental Mass %Difference %
Carbon (C)46.6746.59-0.08
Hydrogen (H)4.354.38+0.03
Chlorine (Cl)15.3115.25-0.06
Nitrogen (N)6.056.08+0.03
Oxygen (O)27.6227.70+0.08

Supramolecular Interactions Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational method for visualizing and quantifying the various intermolecular interactions within a molecular crystal. scirp.orgrsc.orgscirp.org This technique maps the electron distribution of a molecule within its crystal environment, providing a detailed picture of how molecules pack together and the nature of the forces holding them in the crystal lattice. rsc.orgepa.gov The analysis generates a unique three-dimensional surface, the Hirshfeld surface, for a molecule. The distance from the surface to the nearest atom nucleus outside the surface (dₑ) and inside the surface (dᵢ) are calculated and can be mapped onto the surface using a normalized contact distance (dₙₒᵣₘ). mdpi.commdpi.com Regions of close intermolecular contact are highlighted, typically in red, providing a visual representation of interactions like hydrogen bonds. scirp.orgmdpi.com

For this compound, several types of intermolecular interactions are expected to govern its crystal packing:

N-H···O Hydrogen Bonds: The carbamate group provides a classic hydrogen bond donor (N-H) and acceptor (the carbonyl oxygen, C=O). This is expected to be a primary and strong interaction, often forming chains or dimers within the crystal structure. nih.gov

C-H···O and C-H···Cl Contacts: Weaker hydrogen bonds involving carbon-hydrogen bonds as donors and the methoxy oxygen, carbonyl oxygen, or chlorine atom as acceptors are also anticipated.

H···H Contacts: As with most organic molecules, a significant portion of the surface area will be involved in non-specific van der Waals contacts between hydrogen atoms. mdpi.com

C-H···π and π···π Interactions: The presence of the aromatic ring allows for potential C-H···π interactions (where a C-H bond points towards the face of a phenyl ring) or offset π-stacking interactions between adjacent rings.

A 2D fingerprint plot is derived from the Hirshfeld surface, which summarizes all intermolecular contacts by plotting dₑ against dᵢ. nih.gov This plot can be deconstructed to show the relative contribution of each specific type of interaction to the total surface area, offering a quantitative assessment of the crystal packing forces. rsc.orgmdpi.com

Interactive Table 3: Illustrative Breakdown of Intermolecular Contacts from Hirshfeld Surface Analysis for a Carbamate Crystal

Interaction TypeDescriptionRepresentative Contribution (%)
H···H Contacts between hydrogen atoms on adjacent molecules.~45 - 55%
O···H / H···O Includes strong N-H···O hydrogen bonds and weaker C-H···O contacts. mdpi.com~15 - 25%
C···H / H···C Represents C-H···π interactions and other van der Waals contacts. mdpi.com~10 - 20%
Cl···H / H···Cl Weak interactions involving the chlorine substituent.~5 - 10%
C···C Indicates potential π-π stacking interactions between aromatic rings.~1 - 5%
Other Includes N···H, O···C, etc.~1 - 3%

Environmental Fate and Degradation Pathways of Methyl 2 Chloro 5 Methoxyphenyl Carbamate

Abiotic Degradation Processes in Environmental Matrices

Abiotic degradation involves the breakdown of a chemical compound by non-living environmental factors. For Methyl (2-chloro-5-methoxyphenyl)carbamate, the primary abiotic degradation pathways are photodegradation, driven by sunlight, and hydrolysis, the reaction with water.

Photodegradation Pathways and Products

The primary mechanism of photodegradation for many carbamate (B1207046) pesticides involves the cleavage of the carbamate ester bond. This can lead to the formation of a phenol (B47542) derivative and methyl isocyanate, which is rapidly hydrolyzed to methylamine (B109427) and carbon dioxide. In the case of this compound, this would result in the formation of 2-chloro-5-methoxyphenol (B96188).

Furthermore, the presence of a chlorine atom on the aromatic ring can influence the photodegradation process. Reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom, is a possible pathway, leading to the formation of methyl (5-methoxyphenyl)carbamate. Additionally, photo-oxidation reactions can occur, leading to the hydroxylation of the aromatic ring or the oxidation of the methoxy (B1213986) group.

Likely Photodegradation Products of this compound

Precursor CompoundLikely Photodegradation ProductTransformation Pathway
This compound2-chloro-5-methoxyphenolCleavage of carbamate ester bond
This compoundMethyl (5-methoxyphenyl)carbamateReductive dechlorination
This compoundHydroxylated derivativesPhoto-oxidation

Hydrolysis Pathways and Products

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The rate of hydrolysis is significantly influenced by pH and temperature. Carbamate pesticides are known to be susceptible to hydrolysis, particularly under alkaline conditions.

The primary site for hydrolysis in this compound is the ester linkage of the carbamate group. This reaction is catalyzed by both acids and bases, but the rate is generally much faster in alkaline environments.

Under basic conditions, the hydrolysis of the carbamate ester bond is the dominant pathway, leading to the formation of 2-chloro-5-methoxyphenol, methylamine, and carbon dioxide. frontiersin.org In acidic conditions, the reaction can be slower, but it still results in the cleavage of the ester bond.

Likely Hydrolysis Products of this compound

Precursor CompoundLikely Hydrolysis ProductCondition
This compound2-chloro-5-methoxyphenolAlkaline and Acidic
This compoundMethylamineAlkaline and Acidic
This compoundCarbon DioxideAlkaline and Acidic

Biotic Degradation Processes (Microbial Degradation)

The breakdown of organic compounds by microorganisms is a crucial process in the environment. A wide array of bacteria and fungi have been shown to degrade carbamate pesticides, often utilizing them as a source of carbon and nitrogen for their growth. nih.govnih.gov

Role of Microorganisms and Enzymatic Degradation Mechanisms

Microbial degradation of carbamates is primarily an enzymatic process. The key enzymes involved are carbamate hydrolases, which catalyze the initial and often rate-limiting step of breaking the carbamate ester or amide bond. frontiersin.orgnih.gov This enzymatic hydrolysis is a common feature in the microbial degradation of many carbamate pesticides. frontiersin.orgnih.gov

Various microbial species from genera such as Pseudomonas, Bacillus, Arthrobacter, and Aspergillus have been identified as being capable of degrading carbamates. These microorganisms can adapt to the presence of these compounds and evolve specific enzymatic pathways for their breakdown. nih.gov The genes encoding carbamate hydrolases have been identified in several bacteria, and their transfer between microbial populations can contribute to the widespread ability to degrade these pesticides.

Identification of Microbial Metabolites and Breakdown Products

The initial step in the microbial degradation of this compound is expected to be the hydrolysis of the carbamate linkage by a carbamate hydrolase. This would yield 2-chloro-5-methoxyphenol and methylcarbamic acid, which is unstable and spontaneously decomposes to methylamine and carbon dioxide. frontiersin.org

The resulting 2-chloro-5-methoxyphenol is a chlorinated aromatic compound that can be further degraded by microorganisms. The degradation of chlorinated phenols often proceeds through hydroxylation of the aromatic ring, followed by ring cleavage. The chlorine atom may be removed either before or after the ring is opened.

The methylamine produced can be utilized by methylotrophic microorganisms as a source of carbon and nitrogen. frontiersin.org

Likely Microbial Metabolites of this compound

Precursor CompoundLikely Microbial MetaboliteEnzymatic Process
This compound2-chloro-5-methoxyphenolCarbamate Hydrolase
This compoundMethylamineCarbamate Hydrolase (secondary product)
2-chloro-5-methoxyphenolDihydroxylated intermediatesMono- or Dioxygenases
Dihydroxylated intermediatesRing cleavage productsDioxygenases

Factors Influencing Environmental Persistence and Transformation

The persistence and transformation of this compound in the environment are governed by a combination of factors related to the chemical's properties and the environmental conditions.

Key Influencing Factors:

pH: As discussed, pH is a critical factor affecting the rate of hydrolysis. Alkaline conditions significantly accelerate the breakdown of the carbamate ester linkage.

Temperature: Higher temperatures generally increase the rates of both abiotic and biotic degradation processes.

Sunlight Intensity: The intensity and spectral distribution of sunlight will directly influence the rate of photodegradation.

Microbial Population: The presence, diversity, and activity of microbial populations capable of degrading carbamates and their metabolites are crucial for biotic degradation. Factors that support microbial growth, such as the availability of other nutrients and favorable soil or water conditions, will enhance degradation.

Soil and Sediment Properties: The organic matter and clay content of soil and sediment can affect the bioavailability of the compound through adsorption and desorption processes. Adsorbed molecules may be less available for degradation.

Oxygen Availability: The presence or absence of oxygen (aerobic vs. anaerobic conditions) can influence the specific microbial degradation pathways. While the initial hydrolysis of the carbamate can occur under both conditions, the subsequent degradation of the aromatic ring is typically more rapid in the presence of oxygen.

Information Regarding the Environmental Fate and Degradation of this compound is Not Publicly Available

Extensive and targeted searches for scientific literature and regulatory data concerning the environmental fate and degradation of the chemical compound This compound (CAS Number: 50841-93-5) have yielded no specific information. Despite comprehensive searches for this particular substance, no publicly accessible studies on its behavior in soil and water, its degradation pathways, or its long-term environmental impact could be located.

The requested article, with its detailed outline focusing on soil interaction, aqueous environment effects, the impact of physical parameters, and long-term contamination potential, cannot be generated with scientific accuracy and authority due to the absence of this fundamental data.

Information on the environmental fate of pesticides and other chemicals is typically generated through a series of standardized tests required for regulatory approval by agencies such as the U.S. Environmental Protection Agency (EPA) and the European Chemicals Agency (ECHA). epa.govepa.govnccoast.orgitrcweb.org The lack of such data in the public domain for this compound suggests that this compound may not be a registered pesticide or a high-production-volume chemical, and therefore has not been subject to the rigorous environmental assessment required for such substances.

While general information exists on the environmental behavior of the broader classes of compounds to which this compound belongs (i.e., carbamates and chlorinated aromatic compounds), applying this general knowledge to a specific, unstudied molecule would be speculative and would not meet the required standards of scientific accuracy for this article.

For context, the environmental fate of other carbamate pesticides has been studied. Generally, carbamates can be degraded by microorganisms in soil and water, and their persistence can be influenced by factors such as soil type, pH, and temperature. epa.govnih.govepa.gov Similarly, the degradation of chlorinated aromatic compounds is known to be affected by the position and number of chlorine atoms on the aromatic ring. However, without specific experimental data for this compound, it is impossible to provide a detailed and reliable assessment as requested.

The transformation products of pesticides are also a key area of environmental assessment, as they can sometimes be more persistent or toxic than the parent compound. Again, no studies identifying the transformation products of this compound are available.

Given the strict requirement to adhere to the provided outline with thorough and scientifically accurate content, and the complete absence of specific data for this compound, the generation of the requested article is not possible.

Research on Applications and Derivatives of Methyl 2 Chloro 5 Methoxyphenyl Carbamate in Chemical Synthesis

Utilization as Synthetic Intermediates for Complex Molecules

The structure of Methyl (2-chloro-5-methoxyphenyl)carbamate, featuring a chlorinated and methoxylated phenyl ring attached to a methyl carbamate (B1207046) group, makes it a versatile intermediate in organic synthesis. While specific, large-scale industrial applications of this exact molecule as a starting material for complex molecules are not widely documented in publicly available research, its constituent parts are present in a variety of biologically active compounds, suggesting its potential as a building block.

Carbamates, in general, are widely used as intermediates in the pharmaceutical and agrochemical industries. The carbamate group can act as a directing group in electrophilic aromatic substitution reactions, and it can be a precursor to other functional groups. For instance, the nitrogen atom of the carbamate can be involved in cyclization reactions to form heterocyclic compounds, which are a cornerstone of many drug molecules.

Structurally related compounds, such as 2-chloro-5-methylpyridine, have been documented as key intermediates in the synthesis of herbicides. epo.orggoogle.com For example, 2-chloro-5-trichloromethylpyridine, derived from 2-chloro-5-methylpyridine, is a precursor for the synthesis of fluazifop-butyl, a selective grass herbicide. epo.org This suggests that chloromethylated phenyl derivatives, which could potentially be synthesized from or alongside this compound, are valuable in the agrochemical sector.

Furthermore, thiazole (B1198619) derivatives containing a chloromethylphenyl group, such as tert-Butyl (5-((2-chloro-6-methylphenyl)carbamoyl)thiazol-2-yl)carbamate, are used as intermediates in the synthesis of pharmaceuticals. This highlights the importance of the substituted phenyl portion of this compound in constructing complex, biologically active molecules. The synthesis of 2-chloro-5-chloromethyl-1,3-thiazole is another example of a key intermediate for pesticides and pharmaceuticals that shares structural motifs with our compound of interest. google.com

The table below illustrates examples of complex molecules synthesized from structurally related intermediates, highlighting the potential synthetic utility of this compound.

IntermediateComplex MoleculeApplication Area
2-Chloro-5-trichloromethylpyridineFluazifop-butylHerbicide
tert-Butyl (5-((2-chloro-6-methylphenyl)carbamoyl)thiazol-2-yl)carbamatePharmaceutical AgentsMedicine
2-Chloro-5-chloromethyl-1,3-thiazolePesticides/PharmaceuticalsAgrochemicals/Medicine

This table presents data on structurally related compounds to infer the potential applications of this compound as a synthetic intermediate.

Exploration in Catalysis Research Involving Carbamate Derivatives

The direct involvement of this compound in catalysis research is not extensively reported. However, the broader class of carbamate derivatives has been explored in the context of catalysis, both as ligands for metal catalysts and as substrates in catalytic reactions.

Metal complexes incorporating ligands with structural similarities to carbamates, such as Schiff bases, have been synthesized and evaluated for their catalytic activities. mdpi.comnih.gov For example, copper(II) and zinc(II) complexes of a Schiff base ligand derived from 5-nitropyridine-2-amine and 4-hydroxy-3-methoxybenzaldehyde have been shown to possess antioxidant and enzyme inhibitory activities. nih.gov This suggests that the 2-chloro-5-methoxyphenyl moiety could potentially be incorporated into ligands for the synthesis of catalytically active metal complexes.

The carbamate group itself can participate in catalytic cycles. While specific studies on this compound are scarce, research on other carbamates has shown their potential in various catalytic transformations. The table below summarizes the types of catalytic research where carbamate-related structures have been investigated.

Research AreaRole of Carbamate-like StructurePotential Application
Schiff Base Metal ComplexesAs a ligand for transition metalsCatalysis, Antimicrobial agents
Hydrazone Metal ComplexesAs a ligand for transition metalsCatalysis, Anticancer agents
Carbamate-derived LigandsLigand for metal-catalyzed reactionsSynthesis of bioactive molecules

This table provides an overview of catalysis research involving structures related to carbamates, indicating potential areas of investigation for this compound.

Design and Synthesis of Derivatives for Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry Research

The design and synthesis of derivatives of a lead compound are a cornerstone of medicinal chemistry, aimed at understanding the relationship between chemical structure and biological activity (SAR). While comprehensive SAR studies specifically on derivatives of this compound are not widely published, the general principles of SAR for carbamates are well-established, particularly in the context of insecticides and other bioactive agents. rsc.orgwisdomlib.org

Carbamate insecticides function by inhibiting the enzyme acetylcholinesterase (AChE). wisdomlib.org The effectiveness of these compounds is highly dependent on the nature of the substituents on the phenyl ring and on the carbamate nitrogen. SAR studies on various phenyl carbamates have shown that the position and electronic properties of substituents on the aromatic ring significantly influence their insecticidal potency. rsc.orgmdpi.com

For instance, in a series of benzene-based carbamates designed as AChE and butyrylcholinesterase (BChE) inhibitors, the introduction of different substituents on the phenyl ring led to a wide range of inhibitory activities. mdpi.com It was observed that methyl-substituted carbamates generally exhibited lower inhibitory ability compared to their phenyl or benzyl (B1604629) counterparts. mdpi.com

In the context of developing new bioactive compounds, derivatives of this compound could be synthesized to explore how modifications to its structure affect biological activity. Key modifications could include:

Substitution on the Phenyl Ring: Introducing different functional groups at various positions on the phenyl ring to probe electronic and steric effects.

Modification of the Carbamate Group: Altering the methyl ester of the carbamate to other esters or amides.

Modification of the Nitrogen Substituent: While the parent compound is an N-H carbamate, N-alkylation or N-arylation could be explored.

The table below outlines potential derivatives of this compound that could be synthesized for SAR studies, based on common modification strategies in medicinal chemistry.

Derivative TypeRationale for SynthesisPotential Impact on Activity
Variation of Phenyl Ring SubstituentsExplore electronic and steric effects on target binding.Could enhance potency or selectivity.
Alteration of the Carbamate EsterModify solubility, metabolic stability, and hydrogen bonding capacity.May improve pharmacokinetic properties.
N-Alkylation/Arylation of the CarbamateIntroduce new interaction points and alter the molecule's conformation.Could lead to new binding modes and improved activity.

This table proposes a hypothetical SAR study design for derivatives of this compound based on established principles of medicinal chemistry.

While direct and extensive research on this compound itself is limited in the public domain, the foundational knowledge of carbamate chemistry and the documented utility of its structural components in various applications provide a strong basis for its potential as a valuable chemical entity in synthetic and medicinal chemistry research.

Q & A

Q. What are the optimal reaction conditions for synthesizing Methyl (2-chloro-5-methoxyphenyl)carbamate to maximize yield and purity?

  • Methodological Answer : Synthesis typically involves coupling 2-chloro-5-methoxyphenol with methyl chloroformate or via carbamoylation of amines. Key parameters include:
  • Catalyst Selection : Pd-Fe/TiO₂ catalysts (used in analogous carbamate syntheses) enhance carbonylation efficiency under CO atmosphere .
  • Solvent and Temperature : THF or EtOH at reflux (60–80°C) are common, with NaHCO₃ as a base to neutralize HCl byproducts (see tert-butyl carbamate syntheses in ).
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) ensures high purity .

Q. How can researchers characterize this compound using spectroscopic methods?

  • Methodological Answer :
  • ¹H NMR : Expect signals for methoxy (-OCH₃, δ ~3.8 ppm), aromatic protons (δ 6.5–7.5 ppm split by chloro and methoxy substituents), and carbamate N–H (δ ~5.5 ppm, broad if present) .
  • Mass Spectrometry (MS) : Molecular ion [M+H]⁺ should match the molecular weight (e.g., m/z 229.6 for C₉H₉ClNO₃). Fragmentation patterns confirm substituent stability .
  • IR Spectroscopy : Stretching bands for C=O (~1700 cm⁻¹) and N–H (~3300 cm⁻¹) validate the carbamate group .

Advanced Research Questions

Q. What strategies mitigate side reactions (e.g., hydrolysis or dimerization) during synthesis?

  • Methodological Answer :
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) groups to shield reactive amines during intermediate steps (e.g., tert-butyl carbamate syntheses in ) .
  • Moisture Control : Anhydrous solvents (e.g., THF over MgSO₄) and inert atmospheres (N₂/Ar) prevent hydrolysis of chloroformate intermediates .
  • Catalyst Optimization : Pd(PPh₃)₂Cl₂ or CuI in Sonogashira-type couplings reduce undesired cross-reactions (see for analogous pyrimidine derivatives) .

Q. How do electronic effects of substituents influence biological activity in carbamate derivatives?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies :
Substituent PositionElectronic EffectObserved Impact (Analogous Compounds)Reference
2-Chloro (ortho)Electron-withdrawingEnhances fungicidal activity by stabilizing binding to target enzymes
5-Methoxy (para)Electron-donatingImproves solubility and membrane permeability, critical for in vivo efficacy
  • Experimental Validation : Replace methoxy with nitro or methyl groups to test electronic contributions. Compare inhibition rates against fungal strains (e.g., Gibberella zeae) via microplate assays .

Q. How can researchers resolve contradictions in catalytic efficiency reported across studies?

  • Methodological Answer :
  • Comparative Kinetic Analysis : Use time-resolved GC/MS or in situ FTIR to monitor reaction progress under varying conditions (e.g., Pd-Fe/TiO₂ vs. CuI catalysts) .
  • DFT Calculations : Model transition states to identify rate-limiting steps (e.g., carbonyl insertion vs. nucleophilic attack) .
  • Reproducibility Checks : Validate protocols using standardized reagents (e.g., tert-butyl carbamate intermediates in ) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.